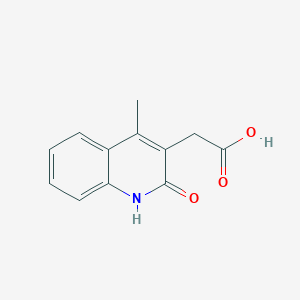
(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and sulfonylation processes .
Industrial Production Methods
Industrial production of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, cis
- rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride, trans
- rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride, cis
Uniqueness
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans is unique due to its specific stereochemistry and the presence of the methanesulfonyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C6H12O3S |
|---|---|
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
(3-methylsulfonylcyclobutyl)methanol |
InChI |
InChI=1S/C6H12O3S/c1-10(8,9)6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
Clave InChI |
KAFOUQHCYDGYBE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)



![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)





![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)


